molecular formula C11H13NO2S B12574156 Benzenesulfonamide, N-2-butynyl-4-methyl- CAS No. 286376-23-6

Benzenesulfonamide, N-2-butynyl-4-methyl-

Cat. No.: B12574156
CAS No.: 286376-23-6
M. Wt: 223.29 g/mol
InChI Key: SNSVOLIYYGNUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, N-2-butynyl-4-methyl- is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring The specific structure of Benzenesulfonamide, N-2-butynyl-4-methyl- includes a 2-butynyl group and a methyl group attached to the nitrogen and benzene ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-2-butynyl-4-methyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-butynylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of Benzenesulfonamide, N-2-butynyl-4-methyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. This may involve the use of more efficient mixing and temperature control systems, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-2-butynyl-4-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.

Scientific Research Applications

Benzenesulfonamide, N-2-butynyl-4-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-2-butynyl-4-methyl- involves its interaction with molecular targets such as enzymes. For example, it can inhibit the activity of carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to various biological effects, such as the suppression of tumor growth in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N-2-butynyl-4-methyl- is unique due to the presence of the 2-butynyl group, which can impart different chemical and biological properties compared to its analogs. This structural difference can affect the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

286376-23-6

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

N-but-2-ynyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C11H13NO2S/c1-3-4-9-12-15(13,14)11-7-5-10(2)6-8-11/h5-8,12H,9H2,1-2H3

InChI Key

SNSVOLIYYGNUMD-UHFFFAOYSA-N

Canonical SMILES

CC#CCNS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.